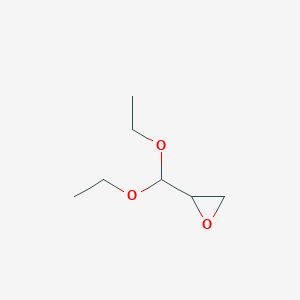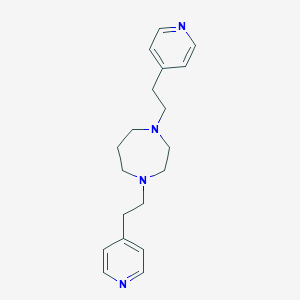
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has been the subject of scientific research due to its unique properties. This compound is commonly referred to as BPE-DZ and has been found to have potential applications in various fields, including medicine and materials science. In
Mecanismo De Acción
The mechanism of action of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, studies have shown that BPE-DZ can bind to DNA and inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- can have a range of biochemical and physiological effects. In vitro studies have shown that BPE-DZ can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. In addition, BPE-DZ has been found to have an effect on the activity of certain neurotransmitters in the brain, which may contribute to its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its unique properties, which make it a useful building block for the synthesis of functional materials. In addition, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders, which makes it a promising compound for further study. However, one limitation of using BPE-DZ in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of research is the development of BPE-DZ as an anti-cancer agent. Further studies are needed to determine the mechanism of action of BPE-DZ and to optimize its efficacy and safety. Another area of research is the development of BPE-DZ as a treatment for neurological disorders such as Alzheimer's disease. Finally, the use of BPE-DZ as a building block for the synthesis of functional materials such as MOFs is an area of research that has the potential to lead to the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction between 4,4'-bipyridine and cyclohexanone in the presence of a reducing agent. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is a white crystalline solid that can be purified using recrystallization techniques.
Aplicaciones Científicas De Investigación
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- has been the subject of scientific research due to its potential applications in various fields. In medicine, BPE-DZ has been found to have potential as an anti-cancer agent and as a treatment for neurological disorders such as Alzheimer's disease. In materials science, BPE-DZ has been found to have potential as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Propiedades
Número CAS |
14549-77-0 |
|---|---|
Nombre del producto |
1H-1,4-Diazepine, hexahydro-, 1,4-bis(2-(4-pyridyl)ethyl)- |
Fórmula molecular |
C19H26N4 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1,4-bis(2-pyridin-4-ylethyl)-1,4-diazepane |
InChI |
InChI=1S/C19H26N4/c1-12-22(14-6-18-2-8-20-9-3-18)16-17-23(13-1)15-7-19-4-10-21-11-5-19/h2-5,8-11H,1,6-7,12-17H2 |
Clave InChI |
MDJKIZPTSDZVNQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
SMILES canónico |
C1CN(CCN(C1)CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Otros números CAS |
14549-77-0 |
Sinónimos |
Hexahydro-1,4-bis[2-(4-pyridyl)ethyl]-1H-1,4-diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



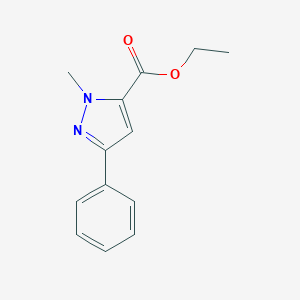
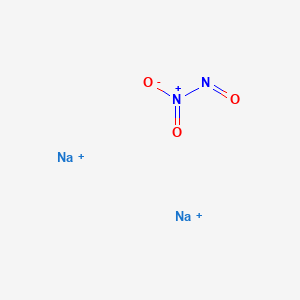
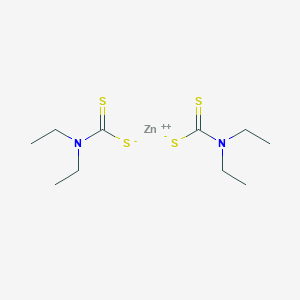
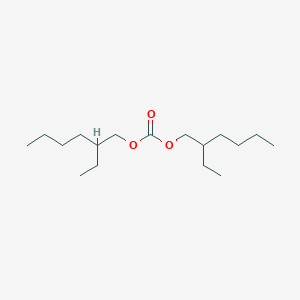
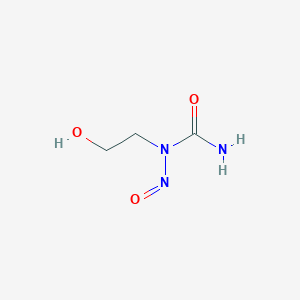
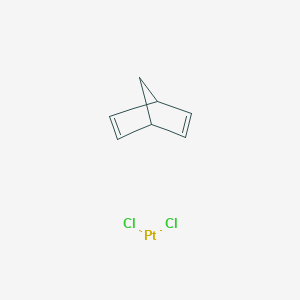
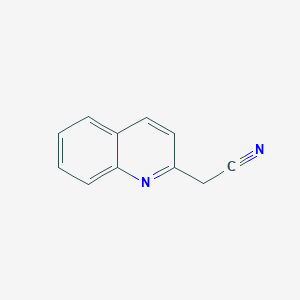
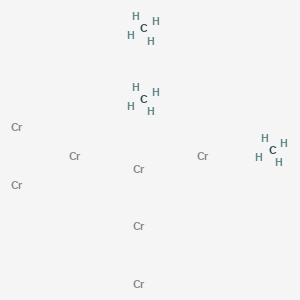
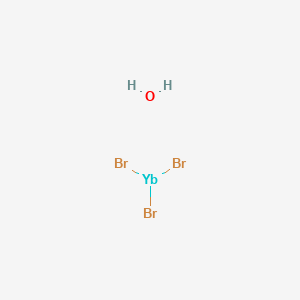
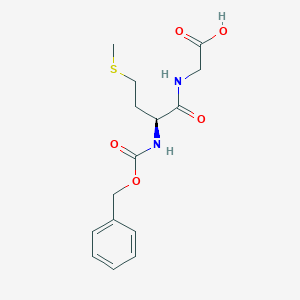
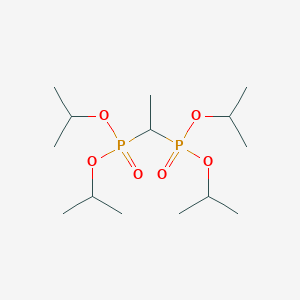
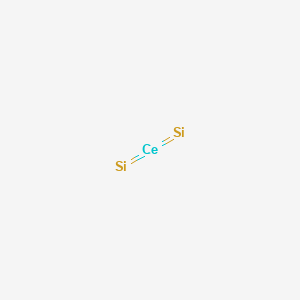
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
